

# physicochemical properties of 4-Iodo-3-nitroaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Iodo-3-nitroaniline

Cat. No.: B023111

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An In-depth Technical Guide to the Physicochemical Properties of **4-Iodo-3-nitroaniline**

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Iodo-3-nitroaniline**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for its synthesis and analysis, and logical workflow diagrams.

## Core Physicochemical Properties

**4-Iodo-3-nitroaniline** is a halogenated nitroaromatic compound.<sup>[1]</sup> These compounds are significant as intermediates in the synthesis of pharmaceuticals and other fine chemicals.<sup>[1]</sup> The molecule consists of an aniline ring substituted with an iodine atom at the 4-position and a nitro group at the 3-position. Its chemical structure and properties make it a subject of interest in studies of selective chemical transformations, such as the catalytic hydrogenation of the nitro group while preserving the carbon-iodine bond.<sup>[1]</sup>

## Quantitative Data Summary

The key physicochemical properties of **4-Iodo-3-nitroaniline** are summarized in the table below. This data is compiled from various chemical suppliers and databases.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>5</sub> IN <sub>2</sub> O <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	264.02 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	105752-04-3 <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Light brown to brown solid <a href="#">[3]</a>
Melting Point	140-144 °C <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point (Predicted)	371.1 ± 32.0 °C <a href="#">[2]</a> <a href="#">[3]</a>
Density (Predicted)	2.101 ± 0.06 g/cm <sup>3</sup> <a href="#">[2]</a> <a href="#">[3]</a>
pKa (Predicted)	1.80 ± 0.10 <a href="#">[3]</a> <a href="#">[4]</a>
LogP (XLogP3)	2.886 <a href="#">[2]</a>
Topological Polar Surface Area (PSA)	71.84 Å <sup>2</sup> <a href="#">[2]</a> <a href="#">[4]</a>
Flash Point	178.2 °C <a href="#">[2]</a>
Refractive Index	1.726 <a href="#">[2]</a>

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **4-Iodo-3-nitroaniline** are crucial for its application in research and development. The following protocols are based on established chemical synthesis and analysis procedures for similar compounds.

### Synthesis of 4-Iodo-3-nitroaniline via Iodination of 3-Nitroaniline

This protocol describes a common method for introducing an iodine atom onto an activated aromatic ring.

#### 1. Materials:

- 3-Nitroaniline

- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Iodine ( $\text{I}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Ice

## 2. Procedure:

- In a suitable reaction vessel (e.g., a 3-liter beaker), combine 1.0 mole of 3-nitroaniline with 1.5 moles of sodium bicarbonate and 1 liter of water.
- Cool the mixture to approximately 10-15°C by adding ice.
- Set up an efficient mechanical stirrer to ensure vigorous mixing.
- While stirring, add 1.0 mole of powdered iodine in small portions over a period of 30 minutes.
- Continue stirring the mixture for an additional 30 minutes after all the iodine has been added. The reaction is typically complete when the color of free iodine has mostly disappeared.
- Collect the resulting dark crystalline precipitate, which is the crude **4-Iodo-3-nitroaniline**, by vacuum filtration on a Büchner funnel.
- Press the collected solid to remove as much water as possible and then allow it to air dry.

## Purification by Recrystallization

This protocol is for the purification of the crude **4-Iodo-3-nitroaniline** synthesized in the previous step.

### 1. Materials:

- Crude **4-Iodo-3-nitroaniline**
- Ethanol (95%) or a suitable solvent mixture (e.g., ethanol/water)
- Activated Charcoal (optional)

## 2. Procedure:

- Transfer the crude product to an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent (e.g., 95% ethanol) and heat the mixture to boiling, for instance, on a steam bath or hot plate.
- If the solution has a strong color from impurities, add a small amount of activated charcoal.
- Continue adding small portions of the hot solvent until the solid is completely dissolved.
- If charcoal was used, perform a hot filtration to remove it.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

## Analysis by Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the synthesized compound and monitor the progress of the reaction.

### 1. Materials:

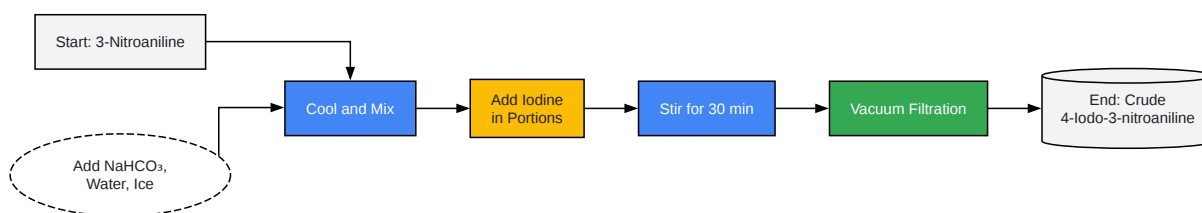
- TLC plates (silica gel)
- Developing chamber
- Solvent system (e.g., a mixture of hexane and ethyl acetate)
- Capillary tubes for spotting
- UV lamp for visualization

### 2. Procedure:

- Prepare a developing chamber by adding the chosen solvent system to a depth of about 0.5 cm and allowing the atmosphere inside to become saturated with solvent vapor.
- Dissolve small amounts of the crude product and the purified product in a suitable volatile solvent (e.g., ethyl acetate).
- Using separate capillary tubes, spot the solutions onto the baseline of a TLC plate.
- Place the TLC plate into the developing chamber and allow the solvent to ascend the plate.
- Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
- Visualize the spots under a UV lamp and circle them with a pencil.
- Calculate the Retention Factor (R<sub>f</sub>) values for each spot. A pure compound should ideally show a single spot.

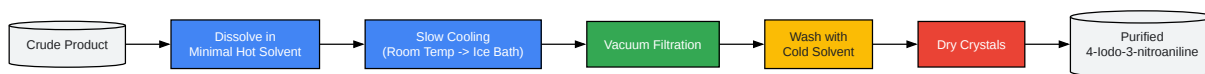
## Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the synthesis, purification, and analysis of **4-Iodo-3-nitroaniline**.



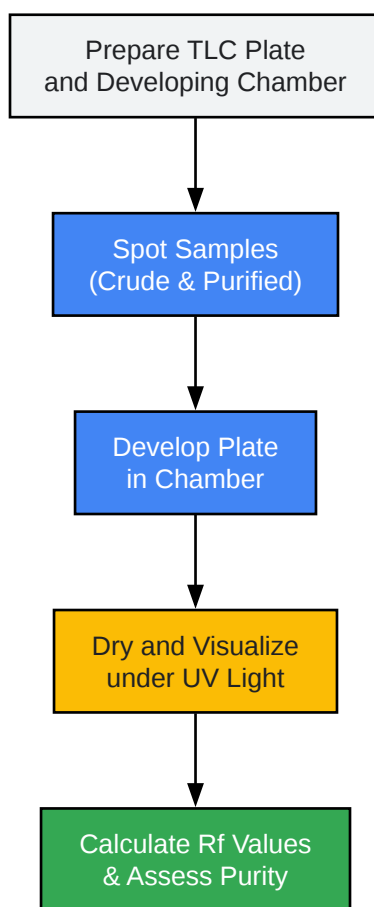
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Synthesis workflow for **4-Iodo-3-nitroaniline**.



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Purification workflow via recrystallization.



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Analytical workflow using Thin-Layer Chromatography.

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## References

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